4-(2-Chloroethyl)-1,1'-biphenyl
CAS No.: 37729-56-9
Cat. No.: VC19665683
Molecular Formula: C14H13Cl
Molecular Weight: 216.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37729-56-9 |
|---|---|
| Molecular Formula | C14H13Cl |
| Molecular Weight | 216.70 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-4-phenylbenzene |
| Standard InChI | InChI=1S/C14H13Cl/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
| Standard InChI Key | KUNMZGDCNZISCU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CCCl |
Introduction
Structural Characteristics and Nomenclature
The compound’s structure consists of two phenyl rings linked by a single bond (biphenyl core), with a 2-chloroethyl group (–CH2CH2Cl) attached to the para position of one ring. The IUPAC name, 4-(2-chloroethyl)-1,1'-biphenyl, reflects this substitution pattern. Key structural analogs include 4,4'-bis(chloromethyl)-1,1'-biphenyl (BCMB), which features chloromethyl groups on both para positions , and 1-bromo-4-(2-chloroethyl)benzene, a monocyclic analog with a bromine substituent .
The chloroethyl group introduces steric and electronic effects that influence reactivity. Compared to chloromethyl derivatives, the longer alkyl chain in chloroethyl groups may enhance solubility in organic solvents while reducing crystallinity .
Synthesis and Reaction Pathways
Functionalization of Pre-Substituted Biphenyls
An alternative approach involves modifying pre-functionalized biphenyls. For instance, 4-vinylbiphenyl could undergo hydrochlorination to yield the chloroethyl derivative. This method mirrors the anti-Markovnikov hydrochlorination of styrenes using 2,6-lutidine hydrochloride and acridinium catalysts under irradiation . Such conditions favor the formation of the less substituted chloride, aligning with the target structure.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, could assemble the biphenyl core from halogenated precursors. For example, 4-chloroethylphenylboronic acid could couple with iodobenzene to form the desired product. This method’s success depends on the stability of the chloroethyl group under reaction conditions.
Physical and Chemical Properties
Physicochemical Data
While experimental data for 4-(2-chloroethyl)-1,1'-biphenyl is unavailable, extrapolations from analogs suggest:
The chloroethyl group’s polarizability may increase solubility in polar aprotic solvents compared to nonpolar biphenyl .
Spectroscopic Features
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